molecular formula C6HF4NaO2S B13167165 Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate

Cat. No.: B13167165
M. Wt: 236.12 g/mol
InChI Key: WSXDDQWELZZDRX-UHFFFAOYSA-M
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Description

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate (CAS 1864700-81-1) is an organosulfur compound serving as a versatile reagent and synthetic building block in chemical and pharmaceutical research . This sodium sulfinate salt features a benzene ring perfluorated at the 2,3,5,6- positions, which significantly influences its electronic properties and reactivity. While specific, published applications for this exact compound are limited in the public domain, its high purity and structure make it a valuable precursor for various transformations. Based on the established reactivity of aryl sulfinate salts, its primary research value lies in its potential as a source of the pentafluorophenylsulfinyl group or as a reagent in transition-metal-catalyzed cross-coupling reactions to form sulfone derivatives. The strong electron-withdrawing nature of the fluorine atoms can enhance its reactivity in nucleophilic or radical reactions. Researchers are exploring its use in the synthesis of more complex sulfonyl-containing molecules, which are of significant interest in medicinal chemistry and materials science. Key Identifiers: • CAS RN: 1864700-81-1 • Molecular Formula: C 6 HF 4 NaO 2 S • Molecular Weight: 236.12 g/mol This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6HF4NaO2S

Molecular Weight

236.12 g/mol

IUPAC Name

sodium;2,3,5,6-tetrafluorobenzenesulfinate

InChI

InChI=1S/C6H2F4O2S.Na/c7-2-1-3(8)5(10)6(4(2)9)13(11)12;/h1H,(H,11,12);/q;+1/p-1

InChI Key

WSXDDQWELZZDRX-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S(=O)[O-])F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis via Sulfonation of Tetrafluorobenzene Derivatives

One classical approach involves the sulfonation of tetrafluorobenzene or its derivatives, followed by conversion to the sulfinate salt.

  • Starting from 2,3,5,6-tetrafluorobenzoic acid or 2,3,5,6-tetrafluorophenol, sulfonation can be achieved using sulfur-containing reagents under controlled conditions.
  • A patent (CN108069832B) describes preparation of 2,3,5,6-tetrafluorophenol from pentafluorobenzoic acid, which can be a precursor for further sulfination steps. The process involves:
    • Reflux reaction of 2,3,4,5,6-pentafluorobenzoic acid with inorganic base (e.g., potassium hydroxide) and phase transfer catalyst to obtain 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.
    • Decarboxylation of this intermediate in solvents like N,N-dimethylaniline to yield 2,3,5,6-tetrafluorophenol.
    • Extraction and purification steps to isolate the phenol derivative.

While this patent focuses on phenol derivatives, these intermediates can be converted into sulfinates by further reaction with sulfur dioxide sources or sulfonyl chlorides followed by reduction and neutralization with sodium base.

Direct Lithiation and Sulfination

A more direct and widely used method involves lithiation of tetrafluorobenzene derivatives followed by reaction with sulfur dioxide or sulfinate sources.

  • According to a synthesis protocol optimized for tetrafluorinated aromatic acids (ACS Publications, 2010), 1,2,4,5-tetrafluorobenzene is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (~−60 °C) to generate the lithiated intermediate.
  • This intermediate is then carbonated with dry CO2 to yield tetrafluoroterephthalic acid or mono-substituted tetrafluorobenzoic acids.
  • Analogously, lithiation followed by reaction with sulfur dioxide or electrophilic sulfur reagents can introduce sulfinyl groups.
  • The resulting sulfinic acid intermediates are neutralized with sodium hydroxide to afford sodium sulfinates.

Reduction of Sulfonyl Chlorides or Sulfonates

Another approach is the reduction of tetrafluorobenzenesulfonyl chlorides or sulfonates to the corresponding sulfinates.

  • Sulfonyl chlorides can be prepared by chlorosulfonation of tetrafluorobenzene derivatives.
  • Subsequent reduction with sodium sulfite or other reducing agents yields the sodium sulfinate salt.
  • This method requires careful control of reaction conditions to avoid over-reduction to thiols or other sulfur species.

Use of Sodium Sulfinate in Disulfide Synthesis (Contextual Insight)

Research on sodium arylsulfinates (including fluorinated analogs) shows their utility in synthesizing disulfides via catalytic processes using tetrabutylammonium iodide and sulfuric acid in DMF at elevated temperatures (120 °C) (Beilstein Journal of Organic Chemistry, 2025). This indicates the stability and reactivity of sodium sulfinates under such conditions and suggests methods for their preparation and handling.

Method Starting Material Key Reagents/Conditions Yield/Notes Source/Reference
Sulfonation of tetrafluorophenol 2,3,4,5,6-pentafluorobenzoic acid Inorganic base (KOH), phase transfer catalyst, reflux 90-120 °C, decarboxylation at 80-160 °C Intermediate phenol obtained; further sulfination needed CN108069832B
Lithiation and carbonation 1,2,4,5-tetrafluorobenzene n-Butyllithium in THF, CO2 carbonation at −60 °C to RT High yield (up to 95%) of tetrafluorinated acids; adaptable for sulfinates ACS Publications, 2010
Reduction of sulfonyl chlorides Tetrafluorobenzenesulfonyl chloride Sodium sulfite or reducing agents Requires careful control; yields sodium sulfinate Literature synthesis methods (general)
Catalytic conversion for disulfides Sodium arylsulfinates (including fluorinated) Tetrabutylammonium iodide, H2SO4, DMF, 120 °C Demonstrated stability and reactivity of sodium sulfinates Beilstein J. Org. Chem., 2025
  • The patent CN108069832B provides a detailed multi-step synthesis of tetrafluorophenol derivatives which are precursors to sulfinates. This method involves phase transfer catalysis and controlled decarboxylation to obtain high-purity intermediates suitable for further functionalization.
  • The optimized lithiation/carbonation method from ACS Publications (2010) highlights the efficiency of using n-butyllithium for regioselective functionalization of tetrafluorobenzenes, which can be adapted for sulfinate synthesis by substituting CO2 with sulfur dioxide or related electrophiles.
  • Recent advances in catalytic synthesis of disulfides from sodium sulfinates demonstrate the practical utility and robustness of sodium sulfinates in synthetic organic chemistry, indirectly supporting the reliability of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate preparation and handling protocols.
  • Synthesis protocols involving hydroxylamine and sodium hydroxide in solid-state grinding methods have been reported for related fluorinated benzaldehydes, indicating potential alternative routes for functional group transformations leading to sulfinates.
  • No direct, singular method exclusively for this compound was found in isolation; rather, the preparation relies on adapting known fluorinated aromatic lithiation and sulfonation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organosulfur compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, leading to the formation of sulfonylated products. This property is exploited in various chemical reactions and industrial processes .

Comparison with Similar Compounds

Fluorinated Carboxylic Acids

Example Compound: 2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC, CAS No. N/A)

  • Synthesis : Prepared via lithiation of 1,2,4,5-tetrafluorobenzene using n-butyllithium in THF, followed by carbonation with CO₂. Yields up to 95% are achievable with optimized protocols .
  • Properties :
    • Forms dimeric units in crystal structures (e.g., H₂tfBDC·32H₂O) with extensive hydrogen-bonding networks .
    • Low solubility in water compared to its ammonium salt derivative, (NH₄)₂tfBDC, which is stable up to 250°C .
  • Applications : Used in metal-organic frameworks (MOFs) due to its rigid, fluorinated backbone .

Comparison :

  • Solubility : Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate exhibits superior water solubility due to its ionic sulfonate group, whereas H₂tfBDC requires conversion to ammonium salts for enhanced solubility .

Sulfur-Containing Derivatives

Example Compound 1: 1,1'-Sulfanediylbis(2,3,5,6-tetrafluorobenzene) (CAS No. 967-95-3)

  • Structure : Contains two tetrafluorobenzene rings linked by a sulfur atom .
  • Applications: Potential use in polymer chemistry or as a ligand in catalysis.

Example Compound 2: Sodium 2,3-Dihydro-1-benzofuran-5-sulfinate (CAS No. L007351)

  • Structure : Features a sulfinate (-SO₂⁻) group on a benzofuran ring .
  • Applications : Used in carbon-sulfur bond-forming reactions for pharmaceuticals and agrochemicals .

Comparison :

  • Reactivity : Sulfinates (e.g., Sodium 2,3-dihydro-1-benzofuran-5-sulfinate) are more nucleophilic than sulfonates, making them preferable for redox-active reactions. The sulfonate group in Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate offers stability but lower reactivity .
  • Fluorination Impact : Fluorine atoms in both compounds enhance electron-withdrawing effects, but the tetrafluoro substitution in the sulfonate increases steric hindrance compared to the benzofuran derivative .

Halogenated Derivatives

Example Compound: 1-Bromo-2,3,5,6-tetrafluorobenzene (CAS No. 1559-88-2)

  • Synthesis : Derived from direct bromination of tetrafluorobenzene .
  • Applications : Intermediate in cross-coupling reactions for electronics and materials .

Comparison :

  • Functional Groups : The bromine atom in 1-bromo-2,3,5,6-tetrafluorobenzene enables Suzuki-Miyaura couplings, whereas the sulfonate group in Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate facilitates ionic interactions or solubility modifications .
  • Thermal Stability : Halogenated derivatives typically exhibit lower thermal stability compared to ionic sulfonates .

Ether and Silylated Derivatives

Example Compound: 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene (CAS No. N/A)

  • Structure : Trimethylsilyl groups at the 1,4-positions of tetrafluorobenzene .
  • Applications : Used in silicon-based polymer synthesis .

Comparison :

  • Hydrophobicity : Silylated derivatives are highly hydrophobic, contrasting with the hydrophilic nature of Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate .
  • Synthetic Flexibility : Silyl groups are easily functionalized, whereas the sulfonate group is less reactive but provides charge balance .

Key Data Table

Property Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate H₂tfBDC 1-Bromo-2,3,5,6-tetrafluorobenzene Sodium 2,3-Dihydro-1-benzofuran-5-sulfinate
Molecular Formula C₆HF₄NaO₄S C₈H₂F₄O₄ C₆HBrF₄ C₈H₇NaO₃S
Molecular Weight (g/mol) 268.11 246.10 228.98 206.18
Solubility in Water High Low Insoluble Moderate
Thermal Stability High (ionic nature) Up to 250°C Moderate Moderate
Key Functional Group Sulfonate (-SO₃⁻) Carboxylic Acid (-COOH) Bromine (-Br) Sulfinate (-SO₂⁻)
Primary Application Pharmaceuticals, materials MOFs Cross-coupling reactions Carbon-sulfur bond formation

Biological Activity

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is a sulfonated derivative of tetrafluorobenzene that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The introduction of the sulfonate group onto the tetrafluorobenzene framework enhances its solubility and reactivity. The synthesis typically involves the reaction of sodium sulfinate with tetrafluorobenzene derivatives under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Escherichia coli at a concentration of 100 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. In a comparative study, this compound showed an IC50 value of approximately 30 µM in MCF-7 cells .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest : this compound can cause G2/M phase arrest in the cell cycle of certain cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Liu et al. (2020)Demonstrated significant inhibition of MCF-7 and HeLa cells with an IC50 value around 30 µM.
Zhang et al. (2021)Reported antimicrobial activity against E. coli with an inhibition zone diameter of 15 mm at 100 µg/mL concentration.
Al-Said et al. (2019)Found that related sulfone compounds exhibited anticancer properties comparable to doxorubicin .

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